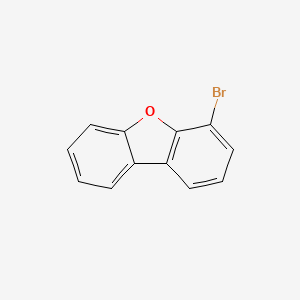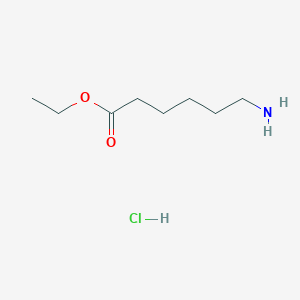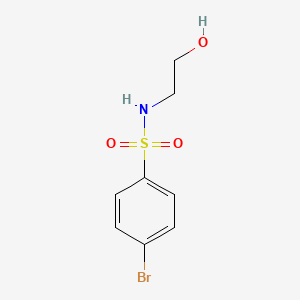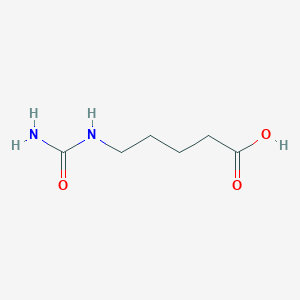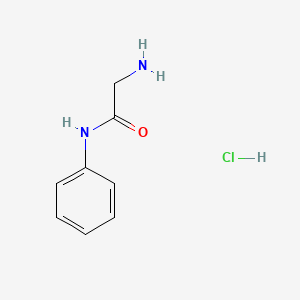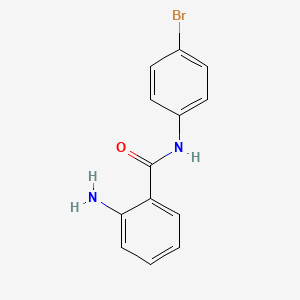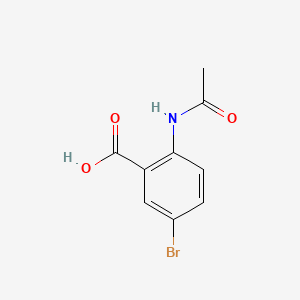
2-Acetamido-5-bromobenzoic acid
概要
説明
2-Acetamido-5-bromobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetamido group, and the hydrogen atom at the fifth position is replaced by a bromine atom. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Acetamido-5-bromobenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a suitable solvent like acetic acid or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions
2-Acetamido-5-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-acetamido-5-aminobenzoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3)
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium).
Oxidation: Oxidizing agents (KMnO4, HNO3), solvents (water, acetic acid)
Major Products Formed
Substitution: 2-acetamido-5-substituted benzoic acids.
Reduction: 2-acetamido-5-aminobenzoic acid.
Oxidation: 2-acetamido-5-nitrobenzoic acid
科学的研究の応用
2-Acetamido-5-bromobenzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-acetamido-5-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved can vary based on the context of its use .
類似化合物との比較
2-Acetamido-5-bromobenzoic acid can be compared with other similar compounds, such as:
2-Amino-5-bromobenzoic acid: Lacks the acetamido group, which may result in different reactivity and biological activity.
2-Acetamido-4-bromobenzoic acid: The position of the bromine atom is different, potentially affecting its chemical properties and applications.
2-Acetamido-5-chlorobenzoic acid: The bromine atom is replaced by a chlorine atom, which may influence its reactivity and interactions .
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-acetamido-5-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVABAFHRLMDDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-79-4 | |
| Record name | 2-(Acetylamino)-5-bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamido-5-bromobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 2-acetamido-5-bromobenzoic acid?
A1: Determining the crystal structure of a compound provides valuable information about its three-dimensional arrangement of atoms. This knowledge is crucial for understanding the compound's physical and chemical properties, which can be relevant for various applications, even if the specific compound itself is not directly pharmaceutically active. For example, this compound could potentially be used as a building block in the synthesis of more complex molecules with desired properties. Additionally, understanding the intermolecular interactions present in the crystal structure can be helpful in developing crystallization processes for this and similar compounds.
Q2: What types of bonding interactions were identified in the crystal structure of this compound?
A2: The study identified three intramolecular hydrogen bonds within the crystal structure. [] One involves the amide nitrogen (N1) as a donor and the carbonyl oxygen (O1) as an acceptor. The other two involve aromatic carbon atoms (C3 and C6) as donors and carbonyl oxygen atoms (O2 and O3) as acceptors. These interactions contribute to the stability and arrangement of the molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





